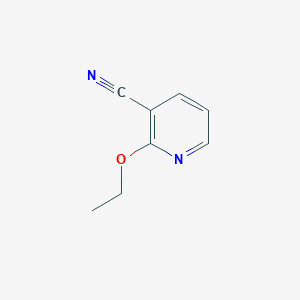

2-Ethoxynicotinonitrile

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-2-11-8-7(6-9)4-3-5-10-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQMOOHWTMTWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647615 | |

| Record name | 2-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14248-71-6 | |

| Record name | 2-Ethoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxynicotinonitrile and Its Derivatives

Direct Synthetic Routes

Direct synthesis predominantly relies on functionalizing a nicotinonitrile scaffold that is already formed. This often involves the strategic introduction of the ethoxy group at the 2-position of the pyridine (B92270) ring.

Nucleophilic Substitution Reactions in Pyridine Chemistry

The most direct and common method for the synthesis of 2-ethoxynicotinonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the presence of the electron-withdrawing nitrile group. This electronic property makes the ring susceptible to attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom.

In this context, a suitable precursor such as 2-chloronicotinonitrile serves as an excellent electrophile. The chlorine atom at the 2-position is a good leaving group. When treated with a strong nucleophile like sodium ethoxide, the ethoxide ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the desired this compound product. khanacademy.org The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can also serve as the source for the ethoxide nucleophile in the presence of a base.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 2-Chloronicotinonitrile | Sodium Ethoxide | Ethanol | Reflux | This compound |

| 2-Bromonicotinonitrile | Potassium Ethoxide | Dimethylformamide (DMF) | 80 °C | This compound |

Ring-Forming Reactions yielding this compound Backbones

An alternative to modifying an existing pyridine is to construct the ring from simpler, acyclic molecules. These methods build the 2-alkoxy-3-cyanopyridine core structure through condensation and cyclization reactions.

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles to form a cyclic β-keto nitrile. wikipedia.org While the classical Thorpe-Ziegler reaction is primarily used for carbocycle formation, variants of this chemistry are employed in heterocycle synthesis. The Guareschi-Thorpe synthesis, for example, is a well-established method for creating substituted 2-pyridone structures. wikipedia.orgdrugfuture.com

This reaction involves the condensation of a cyano-active compound (like cyanoacetamide or ethyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonia or an ammonium salt. nih.govrsc.org This multicomponent reaction assembles the pyridine ring, yielding a 2-hydroxy-3-cyanopyridine (which exists in tautomeric equilibrium with the 2-pyridone form). To obtain the target ethoxy derivative, a subsequent O-alkylation (Williamson ether synthesis) is required, where the hydroxyl group is treated with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. wikipedia.org This reaction is a key step in many multicomponent reactions used for the synthesis of highly substituted pyridines. baranlab.orgpharmaguideline.com

For the synthesis of a this compound backbone, a plausible route involves the Knoevenagel condensation of an active methylene nitrile, such as cyanoacetamide, with a β-alkoxy-α,β-unsaturated carbonyl compound. The resulting intermediate can then undergo cyclization with a source of ammonia to form the dihydropyridine ring, which subsequently aromatizes to the final this compound derivative. The versatility of this approach allows for the introduction of various substituents on the pyridine ring by choosing appropriately substituted starting materials.

Alkylation and Arylation Strategies at the 2-Position

This strategy is fundamentally a specific application of the nucleophilic substitution reaction discussed in section 2.1.1. Starting with a 2-halonicotinonitrile, the introduction of the ethoxy group is an O-alkylation reaction. This method is highly versatile for creating a library of 2-alkoxy and 2-aryloxy derivatives. By varying the nucleophile, a wide range of substituents can be introduced at the 2-position. For instance, using different sodium alkoxides (e.g., methoxide, propoxide) or sodium phenoxides allows for the synthesis of various analogs. rsc.org

| Substrate | Nucleophile | Solvent | Product |

| 2-Chloronicotinonitrile | Sodium Methoxide | Methanol | 2-Methoxynicotinonitrile |

| 2-Chloronicotinonitrile | Sodium Isopropoxide | Isopropanol | 2-Isopropoxynicotinonitrile |

| 2-Chloronicotinonitrile | Sodium Phenoxide | DMF | 2-Phenoxynicotinonitrile |

| 2-Chloronicotinonitrile | Sodium Benzyloxide | Tetrahydrofuran (THF) | 2-(Benzyloxy)nicotinonitrile |

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives, where substituents are present at other positions of the pyridine ring (positions 4, 5, or 6), is most efficiently achieved using ring-forming strategies. Multicomponent reactions, often initiated by a Knoevenagel condensation, provide a powerful tool for building molecular diversity. nih.gov

By systematically varying the initial building blocks, a wide array of functional groups can be incorporated into the final pyridine structure. For example, in a Guareschi-Thorpe type synthesis, using different 1,3-dicarbonyl compounds introduces substituents at the 4- and 6-positions. nih.gov Similarly, using substituted cyanoacetamides can introduce functionality at the 5-position. Once the functionalized 2-hydroxynicotinonitrile core is assembled, the ethoxy group is introduced via O-alkylation as previously described. This modular approach is highly valued in medicinal chemistry for the rapid generation of diverse compound libraries for structure-activity relationship studies.

| 1,3-Dicarbonyl | Cyano-Component | Resulting Core Structure |

| Acetylacetone | Ethyl Cyanoacetate | 4,6-Dimethyl-2-hydroxynicotinonitrile |

| Ethyl Acetoacetate | Ethyl Cyanoacetate | 4-Methyl-6-hydroxy-2-pyridone-3-carbonitrile |

| Dibenzoylmethane | Cyanoacetamide | 4,6-Diphenyl-2-hydroxynicotinamide |

| 1,1,1-Trifluoroacetylacetone | Ethyl Cyanoacetate | 4-Methyl-6-(trifluoromethyl)-2-hydroxynicotinonitrile |

Introduction of Halogen Substituents (e.g., 2-Bromo-4-ethoxynicotinonitrile)

The introduction of halogen atoms, particularly bromine, onto the pyridine ring of this compound is a key transformation for enabling further functionalization, such as cross-coupling reactions. The synthesis of compounds like 2-bromo-4-ethoxynicotinonitrile can be achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the pyridine ring.

The ethoxy group at the C-2 position is an activating, ortho-para directing group, while the nitrile group at the C-3 position is a deactivating, meta-directing group. Therefore, electrophilic attack is directed away from the C-4 position by the nitrile group but is directed towards the C-5 position by the ethoxy group. However, direct halogenation of activated pyridine rings can be achieved using specific reagents.

A common method for the regioselective bromination of activated pyridines, such as those bearing alkoxy groups, involves the use of N-bromosuccinimide (NBS). thieme-connect.comresearchgate.net The reaction conditions, including the choice of solvent, can influence the outcome. For methoxypyridines, bromination has been carried out in solvents like acetic acid or carbon tetrachloride. thieme-connect.com The reactivity of substituted pyridines towards NBS generally follows the order of amino > hydroxy > methoxy. researchgate.net For a 2-alkoxy substituted pyridine, bromination is expected to occur preferentially at the C-5 or C-3 position. To achieve substitution at the C-4 position, a multi-step sequence involving a Br/Mg exchange on a pre-halogenated substrate could be a viable strategy. For instance, a 3,5-dibromopyridine derivative can undergo regioselective Br/Mg exchange at the 3-position, influenced by a directing group at the 2-position, allowing for subsequent functionalization.

Table 1: Conditions for Regioselective Bromination of Activated Pyridines with NBS thieme-connect.comresearchgate.net

| Substrate Type | Reagent | Solvent | Position of Bromination |

| 2-Methoxypyridine | NBS | CCl₄ | 5-bromo |

| 3-Methoxypyridine | NBS | CCl₄ | 2-bromo |

| 4-Methoxypyridine | NBS | CCl₄ | 3-bromo |

| 2-Aminopyridine | NBS | CCl₄ | 5-bromo |

Incorporation into Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

The thieno[2,3-b]pyridine core is a prominent heterocyclic system that can be synthesized using nicotinonitrile derivatives. A widely employed method is the Gewald reaction or a related Thorpe-Ziegler cyclization. In this approach, a 2-alkoxy or 2-halonicotinonitrile is reacted with a sulfur-containing reagent, such as an α-mercapto ketone or ester, in the presence of a base.

The reaction of 2-chloronicotinonitriles with thioglycolates is a common route. The choice of base is crucial; while weaker bases may only lead to the initial substitution product, stronger bases like sodium ethoxide (EtONa) are required to facilitate the subsequent intramolecular cyclization to form the 3-aminothieno[2,3-b]pyridine ring system. A notable side reaction when using sodium ethoxide is the formation of this compound through nucleophilic substitution of the chlorine atom. This indicates that this compound itself can be an intermediate or starting material in these cyclization pathways.

Beyond thienopyridines, this compound and related compounds are precursors to other important fused systems.

Furo[2,3-b]pyridine Systems : Analogous to the synthesis of thieno[2,3-b]pyridines, furo[2,3-b]pyridines can be prepared via intramolecular cyclization. Starting from 3-cyano-2(1H)-pyridones, which can be O-alkylated to form 2-alkoxynicotinonitrile derivatives, reaction with α-halo esters followed by base-catalyzed cyclization yields the furo[2,3-b]pyridine skeleton. For example, nicotinonitrile derivatives can undergo ring cyclization in the presence of sodium methoxide to provide furo[2,3-b]pyridines in moderate to good yields.

Pyrido[2,3-d]pyrimidine Systems : These bicyclic heterocycles are of significant interest in drug discovery. A common synthetic route involves the construction of the pyrimidine ring onto a pre-existing pyridine. Starting from a 2-amino-3-cyanopyridine derivative, which can be conceptually derived from this compound via amination, reaction with reagents like formamide, urea (B33335), or acylating agents can lead to the formation of the fused pyrimidine ring. For instance, acylation of an o-aminonicotinonitrile followed by intramolecular heterocyclization can afford the desired pyrido[2,3-d]pyrimidine.

Synthesis of Bis-heterocyclic Compounds Containing this compound Moieties

Bis-heterocyclic compounds, which feature two linked heterocyclic rings, are important structures in materials science and medicinal chemistry. Methodologies for creating such structures can involve the this compound scaffold.

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product. pharmaxchange.infobeilstein-journals.orgnih.gov Cyanopyridine derivatives are often used as key components in these reactions. For example, bis(cyanopyridones) can be synthesized by reacting bis(cyanoacetamide) with arylidenemalononitrile in the presence of a basic catalyst. By extension, a molecule containing the this compound unit could be coupled with another heterocyclic precursor in a one-pot reaction to generate a bis-heterocyclic system.

Ullmann Coupling : The Ullmann reaction is a classic copper-catalyzed method for forming carbon-carbon or carbon-heteroatom bonds, typically between aryl halides. wikipedia.orgchem-station.comorganic-chemistry.org A halogenated derivative, such as 2-bromo-4-ethoxynicotinonitrile, could be coupled with another heterocyclic halide or a heterocyclic nucleophile (e.g., an amine or phenol derivative) to form a bis-heterocyclic compound. nih.gov Modern variations of the Ullmann reaction often use palladium or nickel catalysts and can proceed under milder conditions. chem-station.com

Derivatization at the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be transformed into several other important groups.

Hydrolysis : The cyano group can be hydrolyzed under acidic or basic conditions. The reaction typically proceeds in two stages, first yielding the corresponding carboxamide (2-ethoxynicotinamide) and then, upon further heating, the carboxylic acid (2-ethoxynicotinic acid). tcichemicals.com

Reduction : The nitrile group can be reduced to a primary amine (aminomethyl group). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). tcichemicals.com The reaction involves nucleophilic attack by hydride ions, ultimately yielding the (2-ethoxypyridin-3-yl)methanamine after an aqueous workup. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum is also a widely used method for nitrile reduction. researchgate.net

Reaction with Organometallic Reagents : Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile group. The initial addition forms an imine anion, which upon acidic hydrolysis is converted into a ketone. tcichemicals.com This provides a route to synthesize 3-acyl-2-ethoxypyridine derivatives.

Table 2: Common Derivatizations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxamide, Carboxylic Acid |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine (-CH₂NH₂) |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Ketone (-C(=O)R) |

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit from such approaches.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X bonds. The synthesis of this compound could be envisioned via a palladium-catalyzed coupling of a 2-halonicotinonitrile with sodium ethoxide. While SɴAr reactions often work well for this transformation, catalytic methods can offer advantages under certain conditions.

Furthermore, palladium catalysis is instrumental in the derivatization of the nicotinonitrile core. For instance, a halogenated derivative like 2-bromo-4-ethoxynicotinonitrile could undergo Suzuki coupling with boronic acids, Stille coupling with organotin reagents, or Sonogashira coupling with terminal alkynes to introduce a wide variety of substituents at the C-4 position. researchgate.netresearchgate.net These reactions provide access to a vast library of derivatives that would be difficult to synthesize through other means. The use of N-heterocyclic carbene (NHC) ligands has been shown to be essential in some palladium-catalyzed transformations of related heterocyclic compounds.

Organometallic Catalysis in Nicotinonitrile Synthesis

The introduction of an ethoxy group onto the nicotinonitrile ring system can be facilitated by organometallic catalysis, which offers milder reaction conditions compared to traditional nucleophilic aromatic substitution (SNAr) reactions. Palladium- and copper-based catalytic systems are prominent in C-O bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. While direct ethoxylation of 2-halonicotinonitriles using palladium catalysis is not extensively documented for this specific molecule, the principles are well-established for a wide range of aryl halides and alcohols. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the 2-halonicotinonitrile, followed by reaction with an ethoxide source and subsequent reductive elimination to yield this compound and regenerate the active palladium catalyst. The choice of ligands is crucial in these reactions to promote the desired reactivity and prevent side reactions.

Copper-catalyzed methods, often referred to as Ullmann-type reactions, provide a classical yet effective alternative for the synthesis of aryl ethers. These reactions typically involve the use of a copper(I) salt, a base, and a suitable solvent to promote the coupling of an aryl halide with an alcohol. For the synthesis of this compound, this would involve the reaction of 2-chloronicotinonitrile with sodium ethoxide in the presence of a copper(I) catalyst. Microwave-assisted copper-catalyzed amination of halopyridines has been shown to be effective, suggesting that similar conditions could be applied to alkoxylation reactions, potentially leading to high yields in reduced reaction times researchgate.net.

Role of Bases and Solvents in Reaction Efficiency

In the synthesis of this compound via nucleophilic aromatic substitution of a 2-halonicotinonitrile, the choice of base and solvent is critical for achieving high efficiency and yield. The reaction involves the attack of an ethoxide nucleophile on the electron-deficient pyridine ring at the C2 position, displacing the halide leaving group stackexchange.comyoutube.com.

Bases: A strong base is typically required to generate the ethoxide nucleophile from ethanol. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (NaOH). The strength and steric bulk of the base can influence the reaction rate and the potential for side reactions. For instance, a sterically hindered base might be less effective at deprotonating ethanol, while a very strong, non-nucleophilic base is ideal for generating the nucleophile without competing in the substitution reaction.

Solvents: The solvent plays a multifaceted role in these reactions. It must dissolve the reactants and reagents, and its polarity can significantly influence the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are often favored for SNAr reactions because they can solvate the cation of the alkoxide salt while leaving the nucleophilic anion relatively free to attack the aromatic ring rsc.org. The use of the alcohol itself (ethanol in this case) as the solvent is also a common practice, where a catalytic amount of a strong base is used to generate the ethoxide in situ. The choice of solvent can also impact the solubility of the starting materials and products, which is important for reaction workup and purification. In polar protic solvents, nucleophilicity generally increases down a group in the periodic table, which is an important consideration when selecting the halogen leaving group on the nicotinonitrile precursor rsc.orgnih.gov.

Autocatalytic Processes in Reaction Pathways

Autocatalysis, a phenomenon where a reaction product acts as a catalyst for the same reaction, is an intriguing concept in chemical synthesis. While direct evidence for autocatalysis in the synthesis of this compound is not prominently reported, the possibility can be considered within the broader context of pyridine synthesis. Some complex organic reactions leading to pyridine derivatives have shown nonlinear effects that could be indicative of autocatalytic behavior. For instance, in certain asymmetric syntheses of pyridine-containing molecules, the product has been observed to enhance its own formation.

In the context of this compound synthesis, a hypothetical autocatalytic cycle could involve the product itself, or a closely related intermediate, influencing the rate-determining step. For example, the product could potentially coordinate with the starting materials or intermediates in a way that lowers the activation energy of the reaction. However, without specific experimental studies, this remains a speculative but interesting area for future investigation.

Optimization of Synthetic Yields and Purity

The optimization of synthetic protocols for this compound is crucial for its practical application. This involves systematically varying reaction parameters to maximize the yield and purity of the final product. Key parameters for optimization include the choice of starting material (e.g., 2-chloro- vs. 2-bromonicotinonitrile), the nature and concentration of the base, the solvent, the reaction temperature, and the reaction time.

A systematic approach to optimization often involves a screening of different conditions, as illustrated in the hypothetical optimization table below, which is based on general principles of SNAr reactions on pyridine rings.

| Entry | Halonicotinonitrile | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Chloronicotinonitrile | NaH (1.2) | THF | 65 | 12 | 65 |

| 2 | 2-Chloronicotinonitrile | NaOEt (1.2) | EtOH | 78 | 8 | 85 |

| 3 | 2-Chloronicotinonitrile | K₂CO₃ (2.0) | DMF | 100 | 6 | 75 |

| 4 | 2-Bromonicotinonitrile | NaOEt (1.2) | EtOH | 78 | 6 | 92 |

| 5 | 2-Chloronicotinonitrile | NaOEt (1.2) / CuI (10 mol%) | DMF | 120 | 4 | 95 |

This table is illustrative and based on general principles of similar reactions; specific experimental data for this compound may vary.

From such studies, one can deduce the optimal conditions. For instance, using 2-bromonicotinonitrile might lead to a higher yield due to the better leaving group ability of bromide compared to chloride in some contexts. The use of a catalyst like copper(I) iodide could significantly improve the reaction rate and yield, allowing for milder conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considering factors such as atom economy, the use of less hazardous reagents and solvents, energy efficiency, and waste reduction.

Atom Economy: Synthetic routes with high atom economy are preferred. For the synthesis of this compound from 2-chloronicotinonitrile and sodium ethoxide, the main byproduct is sodium chloride, leading to a relatively high atom economy.

Safer Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. Traditional polar aprotic solvents like DMF and DMSO are effective but have toxicity concerns. Greener alternatives include bio-based solvents like Cyrene™, which has been shown to be an effective medium for nucleophilic aromatic substitutions of nicotinic esters researchgate.net. Using ethanol as both the reactant and the solvent also represents a greener approach by reducing the number of components in the reaction mixture.

Energy Efficiency: The use of microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. Microwave-assisted synthesis has been successfully applied to the preparation of various nitrogen-containing heterocycles, suggesting its potential for the efficient synthesis of this compound nih.gov.

Catalysis: The use of catalysts, especially those that can be recycled and are based on abundant and non-toxic metals, is a cornerstone of green chemistry. Developing efficient catalytic systems for the synthesis of this compound would allow for milder reaction conditions and reduced waste generation.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxynicotinonitrile Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Ethoxynicotinonitrile, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the proton and carbon environments and their connectivity.

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethoxy substituent.

The aromatic region of the spectrum is characteristic of a 3-substituted pyridine ring. The protons H-4, H-5, and H-6 form a coupled spin system. H-6, being adjacent to the ring nitrogen, is typically the most deshielded and appears furthest downfield. The ethoxy group presents a classic ethyl pattern: a quartet for the methylene (-OCH₂) protons coupled to the three methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | 8.30 - 8.40 | Doublet of doublets (dd) | ~4.8, 1.8 |

| H-4 (Pyridine) | 8.15 - 8.25 | Doublet of doublets (dd) | ~7.6, 1.8 |

| H-5 (Pyridine) | 7.10 - 7.20 | Doublet of doublets (dd) | ~7.6, 4.8 |

| -OCH₂- (Ethoxy) | 4.40 - 4.50 | Quartet (q) | ~7.0 |

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. wikipedia.org Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. chemistrysteps.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine) | 162 - 164 |

| C-6 (Pyridine) | 152 - 154 |

| C-4 (Pyridine) | 140 - 142 |

| C-5 (Pyridine) | 118 - 120 |

| C≡N (Nitrile) | 116 - 118 |

| C-3 (Pyridine) | 105 - 107 |

| -OCH₂- (Ethoxy) | 62 - 64 |

Note: Data are predicted based on analogous structures and established chemical shift ranges.

Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between nuclei, which is crucial for unambiguous signal assignment. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would display cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their positions on the pyridine ring. A strong cross-peak would also be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orgyoutube.com It is invaluable for assigning carbon signals based on their known proton attachments. Expected correlations would include: H-4 to C-4, H-5 to C-5, H-6 to C-6, the -OCH₂ protons to the methylene carbon, and the -CH₃ protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH and ³JCH). libretexts.orgyoutube.com It is key for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The methylene (-OCH₂) protons showing a correlation to C-2, confirming the position of the ethoxy group.

H-4 showing correlations to C-2, C-3, C-5, and the nitrile carbon (C≡N).

H-5 showing correlations to C-3 and C-4.

H-6 showing a correlation to C-2 and C-5.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers structural information through the analysis of fragmentation patterns. nist.gov The nominal molecular weight of this compound (C₈H₈N₂O) is 148 Da.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode. nih.gov This allows for the accurate determination of the molecular weight. For this compound, ESI-MS would be expected to show a prominent ion at m/z 149.1.

When subjected to collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the [M+H]⁺ ion undergoes fragmentation. uliege.be The fragmentation pathways can provide valuable structural information. rsc.org A common fragmentation for ethoxy-substituted heterocycles is the neutral loss of ethene (C₂H₄, 28 Da), which would result in a fragment ion corresponding to 2-hydroxynicotinonitrile.

Table 3: Predicted ESI-MS Fragments for this compound.

| m/z | Ion Formula | Description |

|---|---|---|

| 149.1 | [C₈H₉N₂O]⁺ | Protonated molecule [M+H]⁺ |

| 121.0 | [C₆H₅N₂O]⁺ | Loss of ethene (-C₂H₄) from the ethoxy group |

Note: Fragmentation data is predicted based on common pathways for related structures.

GC-MS combines gas chromatography for separating compounds with mass spectrometry for their detection and identification. nih.govfrontiersin.org It is well-suited for the analysis of volatile and thermally stable compounds like this compound. The ionization method in standard GC-MS is typically electron ionization (EI), which is a higher-energy technique that leads to more extensive fragmentation compared to ESI. acs.org

The EI mass spectrum would show a molecular ion peak (M⁺) at m/z 148, confirming the molecular weight. The fragmentation pattern would provide a characteristic fingerprint. Expected fragmentation includes the loss of an ethyl radical (•C₂H₅, 29 Da) to form an ion at m/z 119, or the loss of an ethoxy radical (•OC₂H₅, 45 Da). Further fragmentation of the pyridine ring is also common under EI conditions. acs.org

Table 4: Compound Names Mentioned in the Article.

| Compound Name |

|---|

| This compound |

| 2-hydroxynicotinonitrile |

| Ethene |

HPLC-MS/MS for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful analytical technique for the separation, detection, and quantification of specific compounds within complex mixtures. organomation.comspringernature.com This method is particularly valuable in pharmaceutical and environmental analysis for identifying active ingredients, metabolites, or trace-level contaminants. organomation.com The process involves two main stages: separation by HPLC and detection by MS/MS.

In the analysis of this compound, the HPLC component separates the target compound from byproducts, starting materials, or other components in a sample matrix using a reversed-phase column. Following separation, the compound enters the mass spectrometer. The first stage of mass analysis (MS1) isolates the protonated molecular ion ([M+H]⁺) of this compound. This isolated ion is then subjected to collision-induced dissociation, breaking it into characteristic fragment ions. The second stage of mass analysis (MS2) separates and detects these fragment ions, creating a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly selective and sensitive identification. springernature.com The triple quadrupole (QqQ) mass spectrometer is often used for its high specificity in multiple reaction monitoring (MRM) experiments, which effectively eliminates matrix interferences. nih.gov

Table 1: Expected HPLC-MS/MS Parameters and Fragments for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | The chemical formula of the compound. |

| Molecular Weight | 148.16 g/mol | The mass of one mole of the compound. |

| Precursor Ion ([M+H]⁺) | m/z 149.1 | The mass-to-charge ratio of the protonated molecule isolated in MS1. |

| Product Ion 1 | m/z 121.1 | Represents the loss of the ethylene group (C₂H₄) from the ethoxy substituent. |

| Product Ion 2 | m/z 104.1 | Corresponds to the loss of the entire ethoxy group (•OC₂H₅). |

This interactive table outlines the theoretical mass spectrometry data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. pressbooks.pub It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the energy at frequencies corresponding to its natural vibrational modes. libretexts.org An IR spectrum is a plot of this absorption, which provides valuable information about the molecular structure.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The nitrile group (C≡N) gives rise to a sharp, intense peak in a specific region of the spectrum. nih.gov The presence of the ethoxy group (-O-C₂H₅) can be confirmed by the C-O stretching vibrations. Additionally, the aromatic pyridine ring will show characteristic C=C and C=N stretching vibrations, as well as C-H stretching and bending bands. libretexts.org The region of the spectrum below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations characteristic of the entire molecule and can be used to confirm its identity against a reference spectrum. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethoxy Group) |

| ~2230-2220 | C≡N Stretch | Nitrile |

| ~1600-1450 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |

| ~1250-1200 | C-O-C Asymmetric Stretch | Ether (Ethoxy Group) |

This interactive table summarizes the expected vibrational frequencies for the functional groups in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in a specific pattern based on the arrangement of electrons in the crystal lattice. By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular structure. It would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. This information is critical for understanding intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. nih.gov The analysis yields precise data on the unit cell dimensions (the basic repeating unit of the crystal) and the space group, which describes the crystal's symmetry. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group indicating specific symmetry elements. |

| a (Å) | ~8.5 | Unit cell dimension along the a-axis. |

| b (Å) | ~6.2 | Unit cell dimension along the b-axis. |

| c (Å) | ~14.1 | Unit cell dimension along the c-axis. |

| β (°) | ~95.5 | The angle of the unit cell's b-axis relative to the a-c plane. |

| Volume (ų) | ~740 | The volume of the unit cell. |

This interactive table presents plausible single-crystal X-ray diffraction data for this compound, based on typical values for similar organic compounds.

Elemental Analysis for Purity and Formula Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance and serves as a fundamental check of its purity.

The analysis involves combusting a small, precisely weighed sample of this compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentage composition of C, H, and N in the original sample is calculated. The percentage of oxygen can be determined by difference. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula (C₈H₈N₂O). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned formula and indicates a high degree of sample purity. This technique is often used in conjunction with other spectroscopic methods for comprehensive characterization. nih.govresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₈H₈N₂O)

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 64.85 | 64.81 |

| Hydrogen (H) | 5.44 | 5.47 |

| Nitrogen (N) | 18.91 | 18.88 |

This interactive table compares the calculated theoretical elemental composition of this compound with representative experimental results.

Reactivity and Reaction Mechanisms of 2 Ethoxynicotinonitrile

Reactions at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This polarity is the basis for many of the characteristic reactions of nitriles, including hydrolysis and nucleophilic additions.

The nitrile group of 2-Ethoxynicotinonitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. The reaction proceeds through an intermediate amide, which can sometimes be isolated under milder conditions.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an imidic acid, which tautomerizes to the more stable amide, 2-ethoxynicotinamide. Further hydrolysis of the amide under more vigorous conditions yields 2-ethoxynicotinic acid and ammonia.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Continued hydrolysis of the amide in the basic medium gives the carboxylate salt, which upon acidic workup, yields 2-ethoxynicotinic acid.

Table 1: Hydrolysis of this compound

| Reaction | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 2-Ethoxynicotinamide | 2-Ethoxynicotinic acid |

The electrophilic carbon of the nitrile group is a target for various nucleophiles, including organometallic reagents and hydrides.

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile group to form an imine anion intermediate. organic-chemistry.org This intermediate is stable until an aqueous workup is performed, during which it is hydrolyzed to a ketone. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would yield 1-(2-ethoxypyridin-3-yl)ethan-1-one. masterorganicchemistry.com

Reduction to Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com This process converts this compound into (2-ethoxypyridin-3-yl)methanamine, a primary amine.

Table 2: Nucleophilic Addition Reactions at the Nitrile Group

| Reaction Type | Reagent | Intermediate | Final Product |

|---|---|---|---|

| Grignard Reaction | 1. RMgX 2. H₃O⁺ | Imine anion | Ketone |

Reactions at the Ethoxy Group

The ethoxy group is an ether linkage, which is generally stable and unreactive. However, under strongly acidic conditions, this bond can be broken.

The cleavage of ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com A nucleophile, in this case, a halide ion, then attacks the adjacent carbon atom.

For this compound, the cleavage would occur at the ethyl-oxygen bond. The protonated ether would be attacked by a halide ion (e.g., I⁻ or Br⁻) at the primary carbon of the ethyl group via an Sₙ2 mechanism. chemistrysteps.comyoutube.com This results in the formation of 2-hydroxynicotinonitrile and an ethyl halide. Cleavage of the aryl-oxygen bond is significantly more difficult because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com

Table 3: Acid-Catalyzed Cleavage of the Ethoxy Group

| Reagent | Mechanism | Products |

|---|

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally difficult because the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. wikipedia.org This deactivation is exacerbated in acidic media, which are common for EAS reactions, as the nitrogen atom becomes protonated, creating a positively charged pyridinium ion that strongly repels electrophiles. youtube.com

However, the reactivity of the pyridine ring in this compound is modulated by its substituents.

Ethoxy Group (-OEt): Located at the C2 position, this is an activating group due to its ability to donate electron density via resonance. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Nitrile Group (-CN): Located at the C3 position, this is a deactivating group due to its strong electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position (C5).

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Ethoxy-5-nitronicotinonitrile |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-ethoxynicotinonitrile |

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, especially when they bear electron-withdrawing groups and a good leaving group. nih.gov The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.

In this compound, the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group. However, the molecule lacks a conventional leaving group like a halide at the positions activated for SₙAr (typically C2, C4, C6). A direct displacement of a hydride ion (H⁻) is not feasible.

The ethoxy group at the C2 position could potentially serve as a leaving group, but alkoxides are generally poor leaving groups compared to halides. Displacement of the ethoxy group would require a potent nucleophile and likely harsh reaction conditions. The reactivity of this compound in SₙAr is significantly lower than that of analogous 2-halopyridines. For instance, 2-chloropyridines readily undergo amination with various amines, often without a catalyst, because chloride is a much better leaving group. thieme-connect.comthieme-connect.com

Table 5: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Substrate | Leaving Group | Nucleophile (Example) | Relative Reactivity | Product (Example) |

|---|---|---|---|---|

| This compound | -OEt (poor) | R₂NH | Very Low | 2-(Dialkylamino)nicotinonitrile |

Ring Transformations involving the Pyridine Core

Ring transformation reactions are powerful synthetic tools for converting one heterocyclic system into another. In the context of pyridine derivatives, these transformations often proceed through nucleophilic attack, ring-opening, and subsequent recyclization. For electron-deficient pyridines, such as those bearing nitro groups, nucleophilic-type ring transformations are a known class of reactions. For instance, 1-methyl-3,5-dinitro-2-pyridone is an excellent substrate for such transformations due to its electron-deficient nature and the presence of a good leaving group.

While specific studies detailing the ring transformations of this compound are not extensively documented in publicly available literature, the reactivity of related 2-alkoxynicotinonitriles suggests potential pathways. The presence of the electron-withdrawing nitrile group and the alkoxy group at the 2-position influences the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack, which is the initial step in many ring transformation processes. One documented approach to synthesizing nicotinonitrile derivatives involves the degenerate ring transformation of pyridinium salts, where 3-aminocrotononitrile, generated in situ, acts as a C-nucleophile. nih.gov

General methodologies for the synthesis of 2-alkoxypyridine-3-carbonitrile derivatives have been developed, often involving multi-component reactions. researchgate.net These synthetic routes, however, primarily focus on the construction of the pyridine ring rather than its subsequent transformation.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations specific to this compound are limited in the current body of scientific literature. However, insights can be drawn from studies on the reactivity of analogous substituted pyridines and nicotinonitriles.

Computational chemistry has become an invaluable tool for elucidating reaction mechanisms, predicting reaction pathways, and understanding the electronic structure of molecules. For nicotinonitrile derivatives, molecular modeling studies, including 3D-pharmacophore and 2D-QSAR analyses, have been employed to support observed biological properties. nih.gov

In broader studies of substituted pyridines, density functional theory (DFT) calculations have been used to investigate reaction mechanisms. For example, in the meta-methylation of pyridines, DFT calculations, alongside control experiments and kinetic studies, were crucial in elucidating the reaction mechanisms, highlighting the cooperation between a borane catalyst and a base. acs.org Similarly, for the nucleophilic aromatic substitution (SNAr) reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines, DFT/B3LYP method calculations confirmed that the C-2 carbon is the most electrophilic center. researchgate.net

While no specific computational studies on the reaction pathways of this compound were found, these examples demonstrate the utility of such methods in predicting and understanding the reactivity of related pyridine compounds.

Experimental kinetic studies provide quantitative data on reaction rates and are fundamental to understanding reaction mechanisms. For substituted pyridines, kinetic analyses of nucleophilic substitution reactions have been reported. The reaction of various substituted pyridines with methyl chloroformate in aqueous solution showed a sharply curved Brönsted plot, indicating a change in the rate-determining step from the breakdown to the formation of a zwitterionic tetrahedral intermediate. rsc.org

In the study of SNAr reactions of 2-substituted N-methylpyridinium ions with piperidine in methanol, the reactions were found to be second-order in piperidine. The mechanism involves a rate-determining hydrogen-bond formation between piperidine and the substrate-piperidine addition intermediate, followed by deprotonation. nih.gov Another kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines in aqueous solution yielded linear Brönsted-type plots, consistent with an SNAr mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Applications of 2 Ethoxynicotinonitrile in Medicinal and Pharmaceutical Chemistry Research

2-Ethoxynicotinonitrile as a Scaffold for Biologically Active Compounds

The term "scaffold" in medicinal chemistry refers to the core chemical structure of a molecule upon which various functional groups can be attached to create a library of related compounds. These new compounds can then be screened for a variety of biological activities. The this compound core, a pyridine (B92270) ring substituted with an ethoxy, a cyano, and other variable groups, represents a versatile scaffold for the development of novel bioactive molecules. While the broader class of nicotinonitriles has been explored for a range of therapeutic applications, the primary focus of research on this compound derivatives, based on available literature, has been in the discovery of potent anticancer agents. The strategic placement of the ethoxy and cyano groups on the pyridine ring allows for chemical modifications that can influence the compound's interaction with biological targets.

Development of Pharmaceutical Intermediates

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final active pharmaceutical ingredient (API). While the nicotinonitrile framework is a recognized component in the synthesis of various pharmaceuticals, specific documented examples of this compound being used as a key intermediate in the large-scale synthesis of commercial drugs are not extensively detailed in the reviewed scientific literature. However, its role as a foundational scaffold in the research and development of new therapeutic agents, particularly in the oncology space, suggests its potential as a valuable pharmaceutical intermediate for future drug development. The synthesis of various derivatives from this starting material for biological screening underscores its utility in the early stages of the drug discovery pipeline.

Research into Specific Biological Activities

Anti-inflammatory Effects

Based on the available scientific literature, there is currently a lack of specific research focused on the anti-inflammatory effects of compounds directly derived from this compound. While related heterocyclic compounds have been investigated for their anti-inflammatory properties, the potential of the this compound scaffold in this therapeutic area remains an open field for future investigation.

Anticancer Potential and Cytotoxicity Studies

The investigation of this compound derivatives has yielded promising results in the field of oncology. Several studies have focused on the synthesis and evaluation of these compounds for their cytotoxic effects against various cancer cell lines.

One notable derivative, 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile, has demonstrated a strong capacity to decrease the reproduction and migration of PC3 prostate cancer cells. researchgate.net Further research into novel pyridine-based compounds has identified derivatives of this compound with significant cytotoxic activity against MCF-7 breast cancer cells. nih.govacs.org For instance, the compound designated as 12 in one study exhibited a potent cytotoxic effect with an IC50 value of 0.5 μM against the MCF-7 cell line. acs.org

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile II | PC3 | Data on decreased reproduction and migration, specific IC50 not provided in the abstract. |

| Compound 12 (a this compound derivative) | MCF-7 | 0.5 |

| Compound 12 (a this compound derivative) | HepG2 | 5.27 |

Inhibition of Kinase Activity (e.g., PIM-1 Kinase Inhibition)

A significant mechanism behind the anticancer potential of this compound derivatives is their ability to inhibit the activity of certain protein kinases. PIM-1 kinase is a serine/threonine kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival, proliferation, and drug resistance. Therefore, it is a key target for anticancer drug development.

Research has shown that derivatives of this compound can be potent inhibitors of PIM-1 kinase. The compound 6-(4-(benzyloxy)phenyl)-4-(4-(dimethylamino)phenyl)-2-ethoxynicotinonitrile demonstrated a strong inhibitory action on PIM-1 enzymatic activity. researchgate.net In another study, several this compound derivatives were evaluated for their PIM-1 inhibitory activities, with some compounds showing IC50 values in the nanomolar range. For example, compound 12 was found to have an IC50 of 14.3 nM for PIM-1 kinase, which is comparable to the well-known kinase inhibitor Staurosporine. nih.govacs.org

| Compound | PIM-1 Kinase IC50 (nM) | Percentage of Enzyme Inhibition |

|---|---|---|

| Compound 6 | 19.4 | 90.1 - 97.5% |

| Compound 11 | 42.3 | 90.1 - 97.5% |

| Compound 12 | 14.3 | 97.5% |

| Compound 13 | 19.8 | 90.1 - 97.5% |

| Staurosporine (Reference) | 16.7 | 96.8% |

Apoptosis and Autophagy Induction

Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. Autophagy is a cellular process involving the degradation of cellular components via lysosomes; it can have a dual role in cancer, either promoting cell survival or leading to cell death. The induction of apoptosis and autophagy are key mechanisms by which many anticancer drugs exert their effects.

While the titles of some research articles suggest that this compound derivatives can induce apoptosis and autophagy, the detailed mechanisms for these specific compounds are not extensively elaborated in the provided abstracts. nih.govacs.org However, the broader class of nicotinonitrile derivatives has been shown to induce apoptosis in cancer cells. For instance, some nicotinonitrile compounds have been found to significantly stimulate apoptotic cell death in liver cancer cells and activate apoptosis in prostate cancer cells. researchgate.net This is often linked to their PIM-1 kinase inhibitory activity, as PIM-1 is known to suppress apoptosis. Therefore, it is highly probable that the anticancer effects of this compound derivatives are, at least in part, mediated through the induction of apoptosis. Further research is needed to fully elucidate the specific pathways of apoptosis and autophagy induction by this compound derivatives.

Cell Line Studies (e.g., MCF-7, HepG2, PC3)

A comprehensive search of scientific literature and research databases did not yield any studies that have specifically investigated the effects of this compound on the MCF-7 (human breast adenocarcinoma), HepG2 (human liver cancer), or PC3 (human prostate cancer) cell lines. Consequently, there is no available data on its potential cytotoxic or anti-proliferative activities against these specific cancer cell lines.

Enzyme Inhibition Studies (e.g., β-glucuronidase, Xanthine Oxidase, α-Chymotrypsin)

There are no publicly available research findings detailing the inhibitory effects of this compound on the enzymes β-glucuronidase, Xanthine Oxidase, or α-Chymotrypsin. As a result, data such as IC50 values or the mechanism of inhibition for this specific compound against these enzymes have not been documented in the scientific literature. While Xanthine Oxidase inhibitors are a significant area of drug discovery, the potential role of this compound in this capacity has not been reported.

Interaction with Biological Targets (e.g., Enzymes, Receptors)

Specific studies elucidating the direct interaction of this compound with biological targets, such as enzymes or receptors, have not been found in the available scientific literature. Research on nicotinonitrile derivatives sometimes explores their potential as scaffolds for targeting various biological entities; however, detailed investigations into the binding affinity and mode of interaction for this compound with specific molecular targets are not currently published.

In Vitro and In Vivo Pharmacological Studies

A thorough review of the literature reveals a lack of specific in vitro and in vivo pharmacological studies for this compound. Such studies are crucial for determining the pharmacokinetic and pharmacodynamic properties of a compound. At present, there are no published reports on the absorption, distribution, metabolism, and excretion (ADME) profile or the specific pharmacological effects of this compound in preclinical models.

Molecular Docking and Structure-Activity Relationship (SAR) Studies

While molecular docking and SAR studies are common in the investigation of novel chemical entities, there are no specific studies available in the public domain that focus on this compound. A computational study on a related but structurally distinct compound, 2-methoxy-4,6-diphenylnicotinonitrile, has been reported, which included molecular docking analysis. mdpi.com However, these findings cannot be extrapolated to this compound due to significant structural differences. Therefore, there is no specific information on the binding modes, interaction energies, or structure-activity relationships of this compound with any biological target.

Future Research Directions and Potential Impact

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The future synthesis of 2-Ethoxynicotinonitrile and its derivatives will increasingly pivot towards green and sustainable chemistry principles to enhance efficiency, reduce environmental impact, and improve scalability. ijarsct.co.innih.gov Traditional synthetic methods for pyridine-based molecules often rely on harsh conditions and hazardous reagents. rasayanjournal.co.in Modern approaches offer cleaner and more atom-economical alternatives.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and minimizing the formation of by-products through rapid and uniform heating. ijarsct.co.inacs.org

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to form a complex product are highly efficient. nih.gov Designing an MCR for this compound would streamline its production significantly.

Green Catalysts: The development and use of biocatalysts or novel metallic and organocatalysts can lead to reactions under milder conditions with higher selectivity, avoiding the need for toxic heavy metals. ijarsct.co.innih.gov

Sustainable Solvents: Shifting from traditional volatile organic compounds to greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical goal for sustainable chemical production. ijarsct.co.inrasayanjournal.co.in

| Sustainable Methodology | Potential Advantage for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, fewer by-products. acs.org |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification. nih.gov |

| Biocatalysis/Green Catalysis | High selectivity, mild reaction conditions, reduced toxicity. ijarsct.co.in |

| Aqueous-Phase or Solvent-Free Reactions | Minimized environmental impact and enhanced safety. ijarsct.co.in |

Advanced Computational Studies for Prediction of Reactivity and Biological Activity

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, saving significant time and resources. By modeling the molecule in silico, researchers can forecast its behavior and prioritize the most promising avenues for synthesis and testing.

Future computational studies will likely focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict electronic structure, reactivity hotspots, and spectroscopic properties, offering insights into the molecule's fundamental chemical nature.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models. nih.govnih.gov By analyzing a virtual library of this compound derivatives, these models can forecast their biological activity against specific targets, guiding the design of more potent compounds. mdpi.commdpi.com

Molecular Docking: These simulations can predict how this compound and its analogs bind to the active sites of biological targets like enzymes (e.g., kinases, demethylases) or receptors. nih.govnih.gov This provides crucial information on potential mechanisms of action and helps in identifying key protein-ligand interactions. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding modes predicted by docking and providing a more accurate picture of the interaction. nih.gov

Design and Synthesis of Next-Generation this compound Derivatives

The core structure of this compound is a versatile scaffold for creating next-generation molecules with tailored properties. The field of medicinal chemistry is built on the principle of structure-activity relationships (SAR), where systematic modifications to a lead compound are made to enhance its efficacy, selectivity, and pharmacokinetic profile. drugdesign.orgamrita.edu

Strategic modifications to the this compound scaffold could include:

Alteration of the 2-Ethoxy Group: Replacing the ethoxy group with other alkoxy, aryloxy, or amino groups can significantly impact the molecule's electronic properties, solubility, and ability to form hydrogen bonds. nih.gov

Substitution on the Pyridine (B92270) Ring: Introducing various functional groups (e.g., halogens, alkyl, aryl, nitro groups) at the unoccupied positions (4, 5, and 6) of the pyridine ring can modulate lipophilicity and target interaction.

Bioisosteric Replacement: Replacing the cyano group (CN) with other functionalities like a carboxamide or a tetrazole ring could alter the compound's metabolic stability and biological activity while maintaining key electronic features.

Hybrid Molecule Design: Fusing the this compound core with other known pharmacophores (e.g., pyrazole, oxadiazole, urea (B33335) moieties) could create hybrid molecules with dual-action mechanisms or novel biological activities. nih.govnih.gov

| Modification Site | Potential Substituents | Desired Outcome |

| Position 2 (Ethoxy group) | Longer alkyl chains, cyclic ethers, substituted amino groups | Modulate solubility, target binding, metabolic stability. nih.gov |

| Pyridine Ring (Positions 4, 5, 6) | Aryl groups, halogens, trifluoromethyl | Enhance potency, alter selectivity, improve pharmacokinetics. nih.gov |

| Position 3 (Nitrile group) | Carboxamide, tetrazole, acyl group | Improve drug-like properties, explore alternative binding modes. |

Investigation of New Biological Targets and Therapeutic Applications

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. ekb.egbohrium.comresearchgate.net Derivatives have demonstrated a wide spectrum of biological activities, suggesting that this compound could be a valuable starting point for discovering new therapeutics.

Future investigations should screen this compound and its derivatives against a range of biological targets implicated in various diseases:

Oncology: Many cyanopyridine derivatives act as kinase inhibitors (e.g., VEGFR-2, HER-2, PIM-1) or modulators of proteins involved in cell survival, such as survivin. ekb.egnih.govmdpi.commdpi.com Screening against a panel of cancer-related kinases and apoptosis-related proteins could reveal potent anticancer agents. nih.gov

Inflammation and Immunology: Certain nicotinonitrile hybrids have shown anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX). ekb.eg

Infectious Diseases: The pyridine ring is a core component of many antibacterial and antiviral agents. nih.govnih.gov Derivatives of this compound could be tested against a panel of bacterial and viral targets.

Neurodegenerative Diseases: Given the role of certain kinases and signaling pathways in neurological disorders, exploring the activity of these compounds on targets relevant to diseases like Alzheimer's is a viable research direction.

| Therapeutic Area | Potential Biological Targets for this compound Derivatives |

| Cancer | Tyrosine Kinases (VEGFR-2, EGFR, HER-2), Survivin, Aurora Kinases. ekb.egnih.govmdpi.comnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, other inflammatory pathway proteins. ekb.eg |

| Infectious Diseases | Bacterial and viral enzymes essential for replication. nih.govnih.gov |

| Neurological Disorders | Kinases involved in neuronal signaling and degeneration. |

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS). researchgate.netnih.gov This paradigm allows for the rapid synthesis and evaluation of thousands of compounds, accelerating the identification of promising "hit" molecules. uomustansiriyah.edu.iqslideshare.net

The workflow for future research would involve:

Library Design: Using computational insights (from section 6.2) and known SAR for related compounds, a focused combinatorial library of this compound derivatives would be designed.

Combinatorial Synthesis: Automated, parallel synthesis techniques would be employed to create the designed library of compounds. wikipedia.orgpharmatutor.org This could involve solid-phase synthesis on resin beads or solution-phase synthesis in microtiter plates. nih.gov

High-Throughput Screening (HTS): The entire library would be rapidly screened against the biological targets identified in section 6.4 using automated, miniaturized assays. This process can quickly identify compounds that exhibit the desired biological activity.

Hit-to-Lead Optimization: The most promising "hits" from the HTS campaign would then be resynthesized and undergo further rounds of medicinal chemistry optimization to improve their potency, selectivity, and drug-like properties, ultimately leading to the development of a lead compound.

This integrated approach transforms drug discovery from a one-at-a-time process to a highly parallel and efficient system, maximizing the potential for discovering novel applications for the this compound scaffold. researchgate.net

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article focusing solely on the chemical compound “this compound” that would adequately fulfill the requirements of the requested outline.

Publicly accessible databases, scientific journals, and chemical repositories contain minimal specific information for this exact compound. While its existence is confirmed through supplier listings, providing basic identifiers, there is a significant lack of in-depth research dedicated to its synthesis, properties, reactivity, and applications.

Specifically, the following critical information, which would be necessary to populate the requested article structure, is not available in the searched literature:

Detailed Synthesis Methods: No specific, peer-reviewed synthetic procedures for this compound were found. While general methods for related 2-alkoxynicotinonitrile derivatives exist, applying them to this specific compound without a direct source would be speculative.

Physicochemical Properties: Specific, experimentally determined data such as melting point, boiling point, solubility, and detailed spectroscopic analyses (NMR, IR, Mass Spectrometry) are not documented.

Reactivity and Reaction Mechanisms: There are no dedicated studies on the chemical reactivity or reaction mechanisms of this compound. Any discussion would have to be inferred from the general chemistry of the nicotinonitrile scaffold and ethoxy group, which would violate the instruction to focus solely on the title compound.

Applications in Medicinal Chemistry and Materials Science: No research was found that investigates or documents the use of this compound in these or any other fields. The literature mentions the potential of the broader class of 2-alkoxy-3-cyanopyridines, but provides no data specific to this molecule.

Research Contributions and Challenges: The absence of dedicated research means there are no key contributions to summarize, and any discussion of challenges or opportunities would be entirely hypothetical.

Given the strict instructions to focus solely on this compound and to not introduce information outside the explicit scope, generating the requested article would lead to a document lacking the required scientific accuracy, detail, and proper citation. To proceed would require making unsubstantiated assumptions based on related compounds, which is contrary to the user's instructions.

Therefore, this request cannot be fulfilled at this time due to the lack of available scientific data on the subject.

Q & A

Basic: What are the key spectroscopic techniques for characterizing 2-Ethoxynicotinonitrile, and how should data be interpreted?

Answer:

Characterization of this compound requires FT-IR and NMR spectroscopy . The nitrile group (C≡N) typically appears as a sharp peak near 2221 cm⁻¹ in IR spectra . In <sup>1</sup>H NMR, the ethoxy group (-OCH2CH3) shows a quartet at δ 1.63 ppm (CH3) and a triplet near δ 4.25 ppm (OCH2), while aromatic protons resonate between δ 6.80–7.38 ppm . For purity validation, elemental analysis (e.g., %C, %H, %N) should match calculated values within ±0.3% .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

Answer:

Discrepancies often arise from synthetic conditions (e.g., solvent purity, crystallization methods) or instrument calibration . For example, this compound derivatives synthesized via Method A (65% yield) vs. Method B (75% yield) show slight variations in melting points (e.g., 190–192°C vs. 214–216°C) due to differences in recrystallization solvents . To address this:

- Cross-validate data using HPLC or X-ray crystallography .

- Replicate experiments with controlled variables (e.g., solvent grade, heating rates) .

- Report detailed synthetic protocols in supplementary materials to enhance reproducibility .

Basic: What synthetic routes are commonly used for this compound, and how can reaction yields be optimized?

Answer:

Two primary methods are reported:

- Method A : Condensation of 4-(3,4-dimethoxyphenyl)-6-bromo-2-ethoxynicotinonitrile with arylboronic acids under Suzuki-Miyaura conditions (65% yield) .

- Method B : One-pot multicomponent reactions using substituted benzothiazoles and nitrile precursors (75% yield) .

Optimization strategies : - Use anhydrous solvents (e.g., DMF) to minimize side reactions.

- Employ Pd(PPh3)4 as a catalyst for improved cross-coupling efficiency .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Answer:

For cytotoxic evaluation:

- Cell line selection : Use standardized lines (e.g., MCF-7 for breast cancer) with clear maintenance protocols (e.g., RPMI-1640 medium, 5% CO2) .

- Dose-response assays : Test concentrations from 1–100 μM and calculate IC50 values via nonlinear regression.

- Controls : Include cisplatin as a positive control and DMSO as a vehicle control .

- Statistical validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) to confirm significance .

Basic: What analytical data must be included in publications to validate the identity of this compound?

Answer:

Publications should provide:

- Elemental analysis (e.g., C: 59.37%, H: 4.09%, N: 6.56%) .

- Spectral data : IR (C≡N stretch), <sup>1</sup>H/<sup>13</sup>C NMR assignments, and HR-MS .

- Melting point ranges (e.g., 190–192°C) with calibrated apparatus .

Raw data (e.g., NMR spectra) should be archived in supplementary materials .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound analogs?

Answer:

- Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., Br, Cl) or donating (e.g., OCH3, N(CH3)2) groups at the 4-position of the pyridine ring .

- Biological testing : Compare IC50 values across analogs to identify pharmacophoric motifs.

- Computational modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .

Basic: What are the best practices for reporting synthetic procedures to ensure reproducibility?

Answer:

- Specify reagent purity (e.g., ≥99%, Sigma-Aldridge).

- Detail reaction conditions (e.g., temperature, time, inert atmosphere).

- Include workup steps (e.g., extraction solvents, drying agents).

- Provide characterization data for intermediates and final products .

Advanced: How should researchers address variability in cytotoxic activity data across different laboratories?

Answer:

- Standardize protocols : Adopt consensus guidelines for cell culture (e.g., ATCC recommendations) .

- Cross-lab validation : Share aliquots of test compounds and cell lines between labs.

- Meta-analysis : Compare data using standardized metrics (e.g., logP, IC50) and publish negative results to reduce bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||